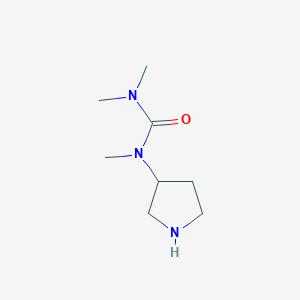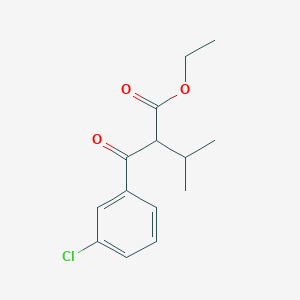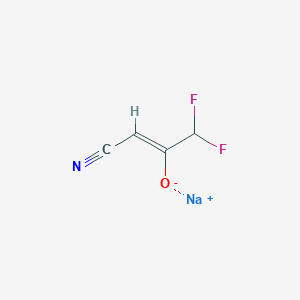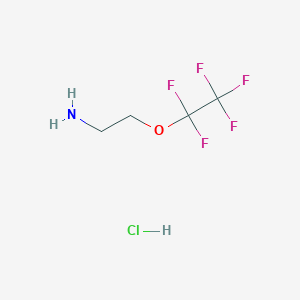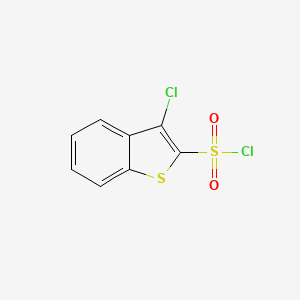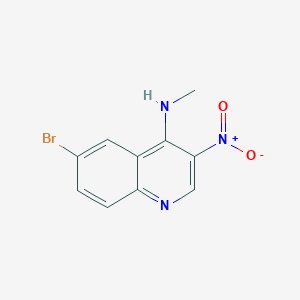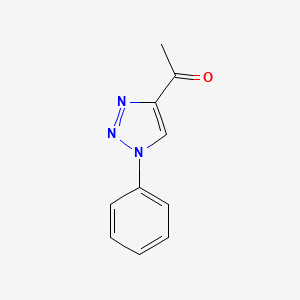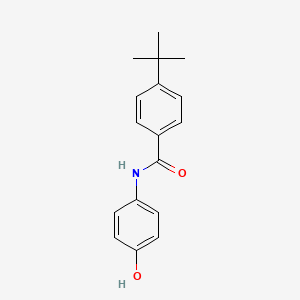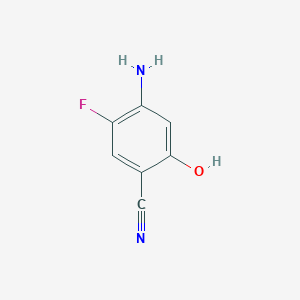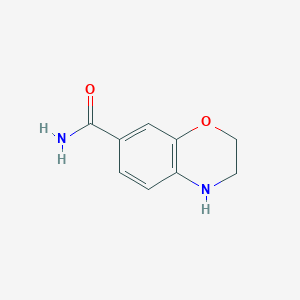
4-Bromo-5-methylisoquinolin-1(2H)-one
概述
描述
4-Bromo-5-methylisoquinolin-1(2H)-one is a chemical compound with the molecular formula C10H8BrNO. It is a heterocyclic organic compound that belongs to the isoquinoline family. The compound has a wide range of applications in scientific research, including medicinal chemistry, drug discovery, and neuropharmacology.
科学研究应用
4-Bromo-5-methylisoquinolin-1(2H)-one has a wide range of applications in scientific research. It is commonly used in medicinal chemistry and drug discovery as a starting material for the synthesis of new compounds with potential therapeutic properties. The compound has also been used in neuropharmacology research to study the effects of various drugs on the central nervous system.
作用机制
The mechanism of action of 4-Bromo-5-methylisoquinolin-1(2H)-one is not well understood. However, studies have shown that the compound has an affinity for certain receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the sigma receptor. It has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to have neuroprotective properties, and it may also have anti-inflammatory and antioxidant effects. The compound has also been shown to have analgesic properties, and it may have potential as a treatment for chronic pain.
实验室实验的优点和局限性
One of the main advantages of using 4-Bromo-5-methylisoquinolin-1(2H)-one in lab experiments is its versatility. The compound can be easily modified to create new compounds with different properties. However, one of the limitations of using the compound is that it may be toxic at high concentrations, and caution should be taken when handling it.
未来方向
There are many potential future directions for research involving 4-Bromo-5-methylisoquinolin-1(2H)-one. One area of interest is the development of new compounds based on the structure of the compound. These compounds may have potential therapeutic applications in a range of areas, including neurodegenerative diseases and chronic pain. Another area of interest is the further study of the compound's mechanism of action, which may provide insights into its potential therapeutic uses. Additionally, the compound may have applications in the development of new imaging agents for use in medical imaging.
属性
IUPAC Name |
4-bromo-5-methyl-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-3-2-4-7-9(6)8(11)5-12-10(7)13/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJHFWDYFQTNCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B3377301.png)

